2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid
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Overview
Description
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid , also known by its IUPAC name methyl 4-methoxybenzoate , is a chemical compound with the molecular formula C₉H₁₀O₃ . It falls under the category of benzoic acid derivatives and is characterized by the presence of a methoxy group (–OCH₃) attached to the benzene ring. The compound exhibits interesting properties due to its structural features, making it relevant for various applications in organic synthesis and pharmaceutical research .
Scientific Research Applications
Synthesis and Organic Chemistry
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid and its derivatives are primarily used in the field of organic synthesis. These compounds serve as intermediates in the synthesis of various pharmaceutical and bioactive molecules. For example, (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate, a related compound, is used in the synthesis of imaging compounds and pharmaceutical intermediates (Popovski, Mladenovska, & Panovska, 2010). Another study highlights the role of similar compounds in the synthesis of matrix metalloproteinase inhibitors, which are significant in medical research for their potential therapeutic applications (Yamamoto et al., 2006).
Antiproliferative Activity
Derivatives of this compound have been studied for their antiproliferative activity, particularly against cancer cell lines. A study by Liszkiewicz (2002) found that certain compounds showed cytotoxic activity against human cancer cell lines, indicating potential for use in cancer research (Liszkiewicz, 2002).
Synthesis of Fungicides and Herbicides
This compound is also involved in the synthesis of agricultural chemicals. Michelotti et al. (2002) described the preparation of metabolites isolated from soil treated with fungicides and herbicides, using a synthetic process that includes compounds related to this compound (Michelotti et al., 2002).
Properties
CAS No. |
93709-65-0 |
---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-12(15)9-4-6-10(18-3)7-5-9/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
InChI Key |
GCNXSZNMYYPFGF-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)OC |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)OC |
sequence |
V |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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